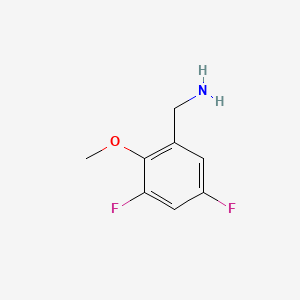

3,5-Difluoro-2-methoxybenzylamine

Description

Contextual Significance of Fluorinated Aromatic Amines in Synthetic Organic Chemistry

Fluorinated aromatic amines represent a critically important class of compounds in modern synthetic organic chemistry, primarily due to the profound effects that fluorine substitution has on the physicochemical properties of molecules. The introduction of fluorine atoms into an aromatic ring can significantly alter its electronic nature, lipophilicity, metabolic stability, and basicity. chemrxiv.orgnih.gov For instance, the high electronegativity of fluorine can lower the pKa of a nearby amino group, rendering it less basic. This modulation of basicity is a crucial aspect in the design of drug candidates, as it influences their binding characteristics to biological targets and their pharmacokinetic profiles.

Furthermore, the replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby enhancing the metabolic stability and prolonging the in vivo half-life of a drug molecule. chemrxiv.orgnih.gov The incorporation of fluorine often leads to increased lipophilicity, which can improve a molecule's ability to cross cellular membranes. prepchem.com These unique properties have made fluorinated aromatic amines highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. prepchem.comchemrxiv.org The synthesis of these amines can be achieved through various methods, including the reduction of corresponding nitro compounds or through specialized fluoroamination reactions. chemrxiv.org

Strategic Importance of 3,5-Difluoro-2-methoxybenzylamine as a Key Synthetic Building Block

This compound serves as a key synthetic building block, offering a unique combination of functional groups that can be strategically employed in the synthesis of more complex molecules. The presence of the difluoro-methoxyphenyl group is of particular importance in the field of medicinal chemistry. nih.gov The compound is commercially available from various suppliers, often categorized as a building block for research and development, underscoring its role as a starting material for early-stage discovery projects. sigmaaldrich.comechemi.com

The strategic importance of this compound lies in its ability to introduce the 3,5-difluoro-2-methoxyphenyl moiety into a target structure. This specific substitution pattern is found in various biologically active compounds. For example, a structurally related compound, (2,3-difluoro-6-methoxyphenyl)methanone, is a key component of a potent cyclin-dependent kinase (CDK) inhibitor, highlighting the value of the difluoro-methoxyphenyl scaffold in the development of therapeutic agents. nih.gov The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, such as amide bond formation, which is one of the most common reactions in medicinal chemistry. chemrxiv.org

The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| Appearance | Solid |

| SMILES | COc1c(F)cc(F)cc1CN |

| InChI Key | PHBIWWNJQFWDJK-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound. Data sourced from nih.govsigmaaldrich.com.

Overview of Interdisciplinary Research Avenues and Areas of Inquiry

The unique structural features of this compound open up several avenues for interdisciplinary research. The most prominent area of application is in medicinal chemistry and drug discovery. The difluoro-methoxy substitution pattern is of interest for developing new therapeutic agents, as seen in the research on CDK inhibitors for cancer therapy. nih.gov Furthermore, related methoxybenzylamides have been investigated for their antimicrobial properties, suggesting that derivatives of this compound could be explored for the development of new anti-infective agents. nih.gov

Beyond medicinal chemistry, fluorinated aromatic compounds have found applications in materials science and agrochemicals. chemrxiv.org The introduction of fluorine can influence the electronic properties and stability of materials, making them suitable for applications in areas such as liquid crystals and organic electronics. In the agrochemical sector, the enhanced metabolic stability and unique biological activity conferred by fluorine are highly desirable for the creation of new pesticides and herbicides. While specific research utilizing this compound in these fields is not extensively documented, its properties suggest it is a viable candidate for exploration in these interdisciplinary domains.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBIWWNJQFWDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590680 | |

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886502-00-7 | |

| Record name | 3,5-Difluoro-2-methoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Difluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Difluoro 2 Methoxybenzylamine

Established Synthetic Routes and Precursors to 3,5-Difluoro-2-methoxybenzylamine

The synthesis of this compound is primarily centered around the transformation of its corresponding aldehyde, 3,5-Difluoro-2-methoxybenzaldehyde. The established synthetic pathways, therefore, involve the preparation of this key aldehyde precursor followed by the introduction of the amine functionality.

Synthesis via Reductive Amination of Corresponding Aldehyde Precursors

Reductive amination is a cornerstone of amine synthesis and represents the most direct and widely applicable method for converting 3,5-Difluoro-2-methoxybenzaldehyde to the target benzylamine (B48309). This one-pot reaction typically involves the in-situ formation of an imine from the aldehyde and an ammonia (B1221849) source, which is then immediately reduced to the primary amine. askfilo.com

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity, reactivity, and handling. Commonly used reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is also a highly effective method, particularly for larger-scale syntheses. acs.orgorganic-chemistry.org

The general reaction scheme is as follows:

Scheme 1: General scheme for the reductive amination of 3,5-Difluoro-2-methoxybenzaldehyde.

The choice of ammonia source can vary, with aqueous ammonia, ammonium (B1175870) acetate, or ammonia gas being common options. The reaction conditions, such as solvent, temperature, and pressure (for catalytic hydrogenation), are optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

| Reagent System | Typical Solvent | Temperature (°C) | Pressure (for H₂) | Typical Yield (%) |

| NaBH₄ / NH₃ | Methanol | 0 - 25 | N/A | 70-85 |

| NaBH₃CN / NH₄OAc | Methanol | 25 | N/A | 75-90 |

| NaBH(OAc)₃ / NH₃ | Dichloromethane | 0 - 25 | N/A | 80-95 |

| H₂ / Pd/C / NH₃ | Ethanol/Methanol | 25 - 50 | 1 - 10 bar | 85-98 |

| H₂ / Raney Ni / NH₃ | Ethanol/Methanol | 50 - 100 | 10 - 50 bar | 80-95 |

Table 1: Comparison of reagent systems for the reductive amination of aromatic aldehydes. Data is representative of typical conditions for similar substrates.

Approaches Utilizing Halogenated Aromatic Aldehydes in Precursor Synthesis

The synthesis of the crucial precursor, 3,5-Difluoro-2-methoxybenzaldehyde, often starts from more readily available halogenated aromatic compounds. One common strategy is the formylation of 1,3-difluoro-2-methoxybenzene. This can be achieved through several methods, including the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction utilizes a phosphoryl chloride (POCl₃) and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate an electrophilic iminium species (the Vilsmeier reagent) that then formylates the electron-rich aromatic ring. cambridge.orgthieme-connect.deorganic-chemistry.orgijpcbs.comwikipedia.org The methoxy (B1213986) group in 1,3-difluoro-2-methoxybenzene is an activating group and directs the formylation to the ortho position.

Another approach is the ortho-lithiation of 1,3-difluoro-2-methoxybenzene followed by quenching with a formylating agent like DMF. This method offers high regioselectivity due to the directing effect of the methoxy group.

The synthesis of the starting material, 1,3-difluoro-2-methoxybenzene, can be accomplished by the methylation of 2,6-difluorophenol (B125437) or through nucleophilic substitution of a more highly halogenated benzene (B151609) derivative.

Scheme 2: Potential synthetic routes to 3,5-Difluoro-2-methoxybenzaldehyde from halogenated precursors.

Reduction of Oxime Derivatives to Access the Amine Functionality

An alternative established route to this compound involves the reduction of the corresponding oxime derivative. This two-step process begins with the condensation of 3,5-Difluoro-2-methoxybenzaldehyde with hydroxylamine (B1172632) (NH₂OH) to form 3,5-Difluoro-2-methoxybenzaldehyde oxime. nih.govresearchgate.netmdpi.com This reaction is typically straightforward and proceeds in high yield.

The subsequent reduction of the oxime to the primary amine can be achieved using various reducing agents. A notable example is the use of borane (B79455) (BH₃) in a solvent like tetrahydrofuran (B95107) (THF), a method that has been successfully applied to the synthesis of the analogous 3,5-Difluoro-4-methoxybenzylamine. prepchem.com Other effective reducing agents for oximes include catalytic hydrogenation (e.g., H₂/Pd/C or H₂/Raney Ni), sodium borohydride in the presence of a transition metal salt (e.g., NiCl₂ or ZrCl₄), and lithium aluminum hydride (LiAlH₄). researchgate.netresearchgate.net

Scheme 3: Synthesis of this compound via the oxime reduction route.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| BH₃·THF | THF | 0 - 65 | 80-95 |

| H₂ / Pd/C | Ethanol | 25 | 85-98 |

| H₂ / Raney Ni | Methanol | 25 - 50 | 80-95 |

| NaBH₄ / NiCl₂ | Methanol | 0 - 25 | 75-90 |

| LiAlH₄ | Diethyl ether/THF | 0 - 35 | 85-95 |

Table 2: Common reducing agents for the conversion of aromatic oximes to primary amines. Data is representative for similar substrates.

Development of Novel and Efficient Synthetic Protocols for this compound

While the established routes are effective, ongoing research focuses on developing more cost-effective, environmentally friendly, and industrially scalable methods for the synthesis of this compound.

Exploration of Cost-Effective and Industrially Viable Synthetic Methods

For industrial production, the focus shifts towards using cheaper reagents, minimizing waste, and ensuring process safety. Catalytic transfer hydrogenation has emerged as a promising alternative to using high-pressure hydrogen gas or stoichiometric metal hydrides for reductive amination. nih.govliv.ac.ukresearchgate.netrsc.orgacs.org This method often utilizes a stable hydrogen donor, such as formic acid or isopropanol, in the presence of a transition metal catalyst (e.g., iridium or cobalt complexes). mdpi.comresearchgate.net These reactions can often be run at lower pressures and temperatures, reducing the need for specialized high-pressure equipment.

The development of continuous flow processes for both the formylation of the aromatic precursor and the subsequent reductive amination offers significant advantages in terms of safety, scalability, and consistency of product quality. mdpi.comresearchgate.net Flow reactors allow for precise control over reaction parameters and minimize the accumulation of hazardous intermediates.

Optimization of Reaction Pathways for Improved Yields and Reduced Steps

Efforts to optimize synthetic pathways often involve the development of one-pot procedures that combine multiple transformations without the need for isolating intermediates. For instance, a one-pot synthesis could involve the direct conversion of 1,3-difluoro-2-methoxybenzene to this compound by combining the formylation and reductive amination steps in a single reaction vessel.

Principles of Sustainable Chemistry in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals like this compound is essential for minimizing environmental impact and improving process efficiency. The primary synthetic routes to a benzylamine of this type would likely involve the reduction of a corresponding nitrile or a reductive amination of the analogous aldehyde. Applying sustainable practices to these transformations is a key consideration for modern synthetic chemistry. dovepress.com

Core sustainable strategies applicable to the synthesis of fluorinated amines include:

Catalytic Hydrogenation: A primary green method for the synthesis is catalytic reductive amination. Instead of using stoichiometric hydride reagents (e.g., sodium borohydride), which generate significant waste, catalytic systems using molecular hydrogen (H₂) as the reductant are preferred. researchgate.netorganic-chemistry.org Catalysts based on cobalt, ruthenium, or other transition metals can facilitate the reaction of 3,5-Difluoro-2-methoxybenzaldehyde with an ammonia source under hydrogen pressure, with water being the only byproduct. researchgate.net This approach offers high atom economy.

Use of Greener Solvents: Traditional organic solvents contribute significantly to the environmental footprint of chemical processes. Research into green solvents has identified alternatives such as water, supercritical fluids, or fluorous biphase systems. rsc.org For instance, performing reductive aminations in aqueous media or utilizing fluoroalcohol-water two-phase systems can simplify product isolation and reduce reliance on volatile organic compounds (VOCs). rsc.org

Renewable Feedstocks and Reagents: While the synthesis of a complex fluorinated aromatic compound from renewable sources is challenging, sustainability can be enhanced by choosing ancillary reagents that are less hazardous and derived from more sustainable origins. For example, using ammonia derived from green hydrogen processes would further improve the sustainability profile.

The table below compares conventional and sustainable approaches for the synthesis of benzylamines, a class to which this compound belongs.

| Feature | Conventional Method (e.g., Stoichiometric Reduction) | Sustainable Method (e.g., Catalytic Reductive Amination) |

| Reducing Agent | Stoichiometric hydrides (e.g., NaBH₄, LiAlH₄) | Catalytic H₂ |

| Atom Economy | Lower; generates stoichiometric salt byproducts | Higher; water is the primary byproduct |

| Solvent | Often anhydrous organic solvents (THF, Et₂O) | Can be adapted to greener solvents (water, ethanol) rsc.org |

| Safety | Pyrophoric reagents (LiAlH₄), toxic byproducts | High pressure H₂ requires specialized equipment, but avoids pyrophoric materials |

| Catalyst | Not applicable (stoichiometric) | Reusable heterogeneous or homogeneous catalysts researchgate.net |

Considerations for Stereoselective Synthesis and Chiral Induction in Related Fluorinated Benzylamines

Fluorinated chiral amines are highly valuable building blocks in medicinal chemistry, as the fluorine atoms can modulate properties like basicity and metabolic stability, while the chiral center dictates biological activity. nih.gov Although this compound is achiral, the introduction of a substituent at the benzylic carbon would create a stereocenter. The principles for controlling this stereocenter are well-established through research on related fluorinated benzylamines.

Key strategies for stereoselective synthesis include:

Chiral Auxiliaries: This is a reliable method where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For the synthesis of chiral fluorinated amines, the use of N-tert-butylsulfinyl imines is a prominent strategy. nih.gov The synthesis would involve condensing the corresponding aldehyde (3,5-Difluoro-2-methoxybenzaldehyde) with a chiral sulfinamide to form an N-sulfinylimine. Subsequent stereoselective reduction of the C=N bond, directed by the bulky chiral auxiliary, yields the chiral amine with high diastereoselectivity. The auxiliary can then be cleaved under mild acidic conditions.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Reductive aminases (RedAms) are capable of directly converting a ketone or aldehyde and an amine donor into a chiral amine with very high enantiomeric excess (>99% ee). nih.gov A hypothetical prochiral imine derived from 3,5-Difluoro-2-methoxybenzaldehyde could potentially be a substrate for such an enzymatic reduction.

Transition Metal Catalysis: Chiral transition metal complexes can catalyze asymmetric reductions of imines or reductive aminations. While not as common as for ketones, systems for the asymmetric hydrogenation of C=N bonds are known and represent a powerful tool for generating chiral amines.

Chiral Resolution: In this classical approach, a racemic mixture of the amine is synthesized and then separated into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a pair of diastereomeric salts. nih.gov These salts typically have different solubilities, allowing for their separation by fractional crystallization. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

The following table summarizes the primary methods for achieving stereocontrol in the synthesis of chiral benzylamines.

| Strategy | Description | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral moiety is temporarily attached to guide the reaction. nih.gov | High selectivity, reliable, well-documented. | Requires additional steps for attachment and removal of the auxiliary; lower atom economy. |

| Asymmetric Biocatalysis | Uses enzymes (e.g., reductive aminases) to catalyze the reaction. nih.gov | Extremely high enantioselectivity, works in green solvents (water), mild conditions. | Substrate scope can be limited; enzyme availability and cost. |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent. nih.gov | Technically simpler for some applications, applicable to many amines. | Maximum 50% yield for the desired enantiomer, requires a suitable resolving agent. |

Reactivity and Reaction Mechanisms Involving 3,5 Difluoro 2 Methoxybenzylamine

Amination and Derivatization Reactions Initiated by 3,5-Difluoro-2-methoxybenzylamine

As a primary amine, this compound is expected to act as a nucleophile in various organic transformations. The presence of two electron-withdrawing fluorine atoms on the aromatic ring would decrease the electron density on the benzene (B151609) ring and could have a modest influence on the basicity and nucleophilicity of the amino group. The ortho-methoxy group may exert a competing electron-donating resonance effect and a weak electron-withdrawing inductive effect, in addition to potential steric hindrance.

The formation of an amide bond is a fundamental transformation in organic chemistry, typically involving the reaction of an amine with a carboxylic acid or its activated derivative. While specific examples utilizing this compound are not readily found in surveyed literature, the general mechanism would involve the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of a carboxylic acid or its derivative.

The direct condensation of a carboxylic acid and an amine to form an amide is generally thermodynamically unfavorable and requires high temperatures or the use of coupling agents to activate the carboxylic acid. Common coupling agents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like BOP or PyBOP), and uranium salts (like HATU or HBTU). These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the nucleophilic attack by the amine.

A general representation of the amide bond formation is shown below:

General Reaction Scheme for Amide Formation

R-COOH + H₂N-CH₂-Ar → R-CONH-CH₂-Ar + H₂O (where Ar = 3,5-difluoro-2-methoxyphenyl)

The reaction conditions, such as solvent, temperature, and the specific coupling agent used, would be critical for achieving high yields and purity of the resulting N-(3,5-difluoro-2-methoxybenzyl)amide.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Full Name | Byproducts |

|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | N/A |

Reductive amination is a powerful method for the synthesis of amines, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net For a primary amine like this compound, this reaction would lead to the formation of a secondary amine.

The first step is the nucleophilic addition of the amine to the carbonyl group to form a hemiaminal, which then dehydrates to form an imine. The imine is subsequently reduced to the amine using a suitable reducing agent.

General Reaction Scheme for Reductive Amination

R'CHO + H₂N-CH₂-Ar → [R'CH=N-CH₂-Ar] → R'CH₂-NH-CH₂-Ar (where Ar = 3,5-difluoro-2-methoxyphenyl)

A variety of reducing agents can be employed for this transformation. Mild reducing agents are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl compound. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and borane-pyridine complex. The choice of reducing agent and reaction conditions (pH, solvent) is crucial for the success of the reaction. researchgate.net

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, selective for iminium ions over carbonyls. |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Milder and less toxic than NaBH₃CN, effective in various solvents. |

| Borane-pyridine complex | Stable and convenient source of borane (B79455). |

The electronic nature of the aldehyde or ketone partner would influence the rate of both the initial imine formation and the subsequent reduction. Electron-withdrawing groups on the carbonyl compound can facilitate the initial nucleophilic attack by the amine.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3,5-Difluoro-2-methoxybenzylamine in high purity?

- Methodological Answer : A common approach involves reductive amination or reduction of a nitro precursor. For example, nitro groups can be reduced using SnCl₂·2H₂O in ethanol under reflux (75°C for 5–7 hours), followed by alkaline workup and extraction with ethyl acetate . Alternatively, substitution reactions on pre-functionalized aromatic rings (e.g., methoxy and fluorine groups introduced via electrophilic substitution) may be employed. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as noted in similar benzylamine syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H and ¹⁹F NMR : Essential for confirming the positions of fluorine and methoxy groups on the benzene ring. Fluorine atoms induce distinct splitting patterns in ¹H NMR, while ¹⁹F NMR provides direct evidence of substitution .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (C₈H₉F₂NO, MW 173.16 g/mol) and fragmentation patterns .

- Melting Point Analysis : Reported melting range (32–35°C) serves as a preliminary purity check .

Advanced Research Questions

Q. How do the fluorine substituents at the 3 and 5 positions influence the electronic environment of the benzene ring?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing subsequent electrophilic substitutions to the para position relative to the methoxy group. Computational studies (e.g., DFT calculations) can quantify this effect by analyzing charge distribution and frontier molecular orbitals. Comparative studies with non-fluorinated analogs (e.g., 2-methoxybenzylamine) reveal enhanced stability and altered reactivity in cross-coupling reactions .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations using B3LYP/6-31G(d) basis sets can model transition states and activation energies for NAS. Solvent effects (e.g., DMF or THF) should be incorporated via polarizable continuum models (PCM). Benchmarking against experimental data from similar compounds (e.g., 3,5-Bis(trifluoromethyl)benzylamine) validates computational predictions .

Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?

- Methodological Answer :

- Cross-Referencing Databases : Compare data with authoritative sources like NIST Chemistry WebBook (e.g., 3,5-Difluorobenzylamine entries for spectral benchmarks) .

- Purity Verification : Use HPLC with UV detection or elemental analysis to rule out impurities affecting physical properties .

- Reproducibility Tests : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables .

Key Research Findings

- Synthetic Flexibility : The compound’s methoxy and fluorine groups enable modular derivatization (e.g., alkylation, acylation) for drug discovery scaffolds .

- Stability Considerations : Fluorine substitution enhances oxidative stability compared to non-fluorinated analogs, making it suitable for long-term storage in medicinal chemistry workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.